BenchChemオンラインストアへようこそ!

6-Amino-7-methoxyquinazolin-4(3H)-one

Medicinal Chemistry Drug Design Physicochemical Profiling

6-Amino-7-methoxyquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone family. It features a fused bicyclic structure with a distinct 6-amino and 7-methoxy substitution pattern on the quinazolin-4(3H)-one core, giving it a molecular formula of C9H9N3O2 and a molecular weight of 191.19 g/mol.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 130017-55-9
Cat. No. B1384360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-7-methoxyquinazolin-4(3H)-one
CAS130017-55-9
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CNC2=O)N
InChIInChI=1S/C9H9N3O2/c1-14-8-3-7-5(2-6(8)10)9(13)12-4-11-7/h2-4H,10H2,1H3,(H,11,12,13)
InChIKeyLDAFKKJLCAHBBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-7-methoxyquinazolin-4(3H)-one (CAS 130017-55-9): A Differentiated Quinazolinone Building Block for Targeted Synthesis and Cardiotonic Research


6-Amino-7-methoxyquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone family. It features a fused bicyclic structure with a distinct 6-amino and 7-methoxy substitution pattern on the quinazolin-4(3H)-one core, giving it a molecular formula of C9H9N3O2 and a molecular weight of 191.19 g/mol [1]. This compound is primarily recognized as a versatile intermediate in medicinal chemistry, particularly for constructing kinase inhibitors targeting EGFR and HER2, and has been documented as a cardiotonic agent [2].

Why 6-Amino-7-methoxyquinazolin-4(3H)-one Cannot Be Simply Replaced by Other Quinazolinone Analogs


In-class substitution with generic quinazolin-4(3H)-one analogs, such as 6-aminoquinazolin-4(3H)-one or 6,7-dimethoxyquinazolin-4(3H)-one, is not straightforward because the 6-amino-7-methoxy combination provides a unique orthogonal reactivity profile. The free 6-amino group serves as a nucleophilic handle for amidation or reductive amination, while the 7-methoxy group enables O-demethylation to a hydroxyl group for further etherification [1][2]. This dual functionalization capacity differs fundamentally from analogs that possess only one of these groups or a protected variant, making the compound uniquely suited for constructing complex pharmacophores such as 4-anilinoquinazoline kinase inhibitors [3].

Quantitative Differentiation of 6-Amino-7-methoxyquinazolin-4(3H)-one Against Key Analogs


Enhanced Polar Surface Area Suitable for Kinase Inhibitor Design

The 6-amino group contributes to a higher polar surface area compared to the 6,7-dimethoxy analog, a descriptor widely used to predict oral bioavailability and permeability for kinase inhibitor scaffolds. The target compound has a topological polar surface area (TPSA) of 76.7 Ų, while the analogous 6,7-dimethoxyquinazolin-4(3H)-one is predicted to have a lower TPSA due to the replacement of the amino group with a methoxy group [1][2]. This difference directly impacts the compound's suitability for downstream derivatization in drug discovery programs, particularly for ATP-competitive kinase inhibitors requiring hydrogen bond donor/acceptor interactions with the hinge region.

Medicinal Chemistry Drug Design Physicochemical Profiling

Unique Lipophilicity Profile Relative to 6-Amino and 6,7-Dimethoxy Analogs

The XLogP3 of 6-amino-7-methoxyquinazolin-4(3H)-one is 0, placing it in a balanced hydrophilicity/lipophilicity range. In contrast, 6-aminoquinazolin-4(3H)-one is more hydrophilic (XLogP3 predicted below 0) due to the absence of the methoxy group, while 6,7-dimethoxyquinazolin-4(3H)-one is more lipophilic (XLogP3 estimated ~0.5–1.0) due to two methoxy substituents [1][2]. This balanced XLogP3 profile positions the target compound optimally for both aqueous solubility and passive membrane permeability, a critical consideration for in vitro assay compatibility in early drug discovery.

ADME-Tox Lead Optimization Quinazoline Scaffolds

Significantly Lower Melting Point Relative to 6,7-Dimethoxy Analog

The target compound melts at 289–291 °C (in DMF/water), which is notably lower than the melting point of 6,7-dimethoxyquinazolin-4(3H)-one (309–311 °C) [1]. This lower melting point may indicate reduced crystallinity and potentially improved solubility in organic solvents. The 6-amino analog (6-aminoquinazolin-4(3H)-one) has a reported melting point of 303 °C, placing the target compound's thermal behavior between the two comparators .

Crystallinity Formulation Solid-State Properties

Documented Cardiotonic Activity Serving as a Baseline for Cardiovascular Research

While specific IC50 values are not reported for this compound, it is referenced in Nomoto et al. (1990) as a cardiotonic agent within a series of quinazoline derivatives. In this study, the most active compound, 1-(6,7-dimethoxyquinazolin-4-yl)-4-(5-isopropyl-4-oxo-2-thioxoimidazolidin-3-yl)methyl piperidine, demonstrated potent positive inotropic activity in anesthetized dogs [1]. The target compound's structural similarity to the active 6,7-dimethoxy core, but with an amino group at position 6, provides a starting point for exploring structure-activity relationships (SAR) focused on modulating cardiotonic potency and selectivity.

Cardiovascular Positive Inotropy Quinazoline Derivatives

High-Value Application Scenarios for 6-Amino-7-methoxyquinazolin-4(3H)-one Based on Quantitative Evidence


Design and Synthesis of Novel 4-Anilinoquinazoline Kinase Inhibitors

The compound's 6-amino group enables direct condensation with aromatic aldehydes or coupling with carboxylic acids to form imines or amides, respectively, providing rapid access to diverse 4-anilinoquinazoline libraries. This reactivity is exploited in the synthesis of EGFR and HER2 inhibitors such as CUDC-101 and gefitinib analogs, where the 6-position derivatization is critical for potency [1]. The balanced XLogP3 (0) and TPSA (76.7 Ų) of the core scaffold suggest that the resulting inhibitors will generally comply with Lipinski's Rule of Five, increasing the probability of favorable ADME profiles.

Medicinal Chemistry Optimization of Cardiotonic Quinazolinones

Leveraging the documented cardiotonic activity of the quinazolinone scaffold [2], this compound serves as a starting point for SAR studies aimed at improving inotropic selectivity over chronotropic effects. The 6-amino group can be systematically modified (e.g., acylated, alkylated, or converted to urea/thiourea) to probe the impact on Ca2+ sensitization mechanisms, a critical pharmacological differentiation from digitalis glycosides.

Chemical Biology Probe Development Targeting the Hinge Region of Kinases

The combination of a 6-amino hydrogen bond donor and a 7-methoxy hydrogen bond acceptor on the quinazolinone core mimics the adenine moiety of ATP, making this compound an ideal warhead for designing chemical probes that interrogate the ATP-binding site of kinases. The distinct TPSA compared to other analogs [3] provides a defined starting point for fragment-based drug discovery (FBDD) or PROTAC linker attachment.

Reproducible Procurement and Scale-Up for Lead Optimization

The compound's well-defined physical properties, including melting point (289–291 °C) and commercial availability at 95% purity with batch-specific QC (NMR, HPLC, GC) , reduce the technical risk during scale-up. The lower melting point compared to the 6,7-dimethoxy analog simplifies dissolution and reaction setup, making it a preferred intermediate for multi-step synthetic routes in a lead optimization setting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Amino-7-methoxyquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.